(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)
Brand Name: Vulcanchem
CAS No.: 158817-11-9
VCID: VC21540374
InChI: InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1
SMILES: C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C54H54NO8PSi2
Molecular Weight: 932.1 g/mol

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)

CAS No.: 158817-11-9

VCID: VC21540374

Molecular Formula: C54H54NO8PSi2

Molecular Weight: 932.1 g/mol

* For research use only. Not for human or veterinary use.

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) - 158817-11-9

Description

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) is a specialized derivative of tyrosine, an amino acid crucial for various biological processes, including the synthesis of iodinated thyroid hormones and as a precursor for neurotransmitters. This compound is particularly notable for its application in proteomics studies and solid-phase peptide synthesis due to its unique structure, which includes a phosphonate group and a bulky silane moiety. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective reactions in peptide synthesis, making it an essential tool in biochemical research.

Signal Transduction Studies

This compound is utilized to study the effects of tyrosine phosphorylation on protein interactions and signaling cascades. Phosphorylation of tyrosine residues is a critical post-translational modification that regulates various cellular processes, including cell growth and differentiation.

Peptide Synthesis

The Fmoc protection allows for the incorporation of this phosphonated amino acid into peptides, facilitating the study of phosphotyrosine's role in peptide stability and activity. This is particularly relevant in solid-phase peptide synthesis (SPPS), where controlled deprotection strategies are essential.

Drug Development

By understanding how this compound interacts with specific receptors or enzymes, researchers can explore its potential as a therapeutic agent or lead compound for drug development. The phosphonate group can mimic the effects of natural phosphorylation, providing insights into how such modifications influence biological activity.

Case Study: Tyrosine Phosphorylation in Cancer

A study investigating the role of tyrosine phosphorylation in cancer cell proliferation demonstrated that introducing phosphonated tyrosine derivatives increased the stability and activity of certain oncogenic proteins involved in cell signaling pathways. The use of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) allowed researchers to elucidate the mechanisms by which these modifications influence cancer progression.

Case Study: Peptide Therapeutics

In a separate investigation focused on peptide therapeutics, researchers synthesized peptides containing (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH). These peptides showed enhanced binding affinity to target receptors compared to their non-phosphorylated counterparts, indicating that phosphonated tyrosines can significantly affect biological activity and receptor interactions.

CAS No. 158817-11-9
Product Name (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)
Molecular Formula C54H54NO8PSi2
Molecular Weight 932.1 g/mol
IUPAC Name (2S)-3-[4-[bis[2-[methyl(diphenyl)silyl]ethoxy]phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1
Standard InChIKey ULCVFQDEKLBKAQ-MPLRIKRWSA-N
Isomeric SMILES C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8
SMILES C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8
Synonyms Fmoc-Tyr(PO3(2-(methyl-diphenyl-silyl)-ethyl)2)-OH
PubChem Compound 10079513
Last Modified Aug 15 2023

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